molecular formula C15H19N3O4S B2442748 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 2415540-15-5

4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2442748
CAS No.: 2415540-15-5
M. Wt: 337.39
InChI Key: LYSZBXPMWVSIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazinane ring through a cyclization reaction, followed by the introduction of the pyrrolopyridine core via a condensation reaction. The final steps often include functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzoic acid
  • 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-thienyl)propanoic acid

Uniqueness

4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-16-5-2-12-3-6-18(15(20)14(12)16)7-4-13(19)17-8-10-23(21,22)11-9-17/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSZBXPMWVSIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.